N-(3,5-dimethylphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its complex molecular structure, which includes a quinoxaline ring, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Quinoxaline Ring: This can be achieved through the condensation of an o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Propoxy Group: The quinoxaline intermediate can be alkylated using propyl bromide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling of the Quinoxaline and Piperidine Rings: This step involves the formation of an amide bond between the quinoxaline and piperidine intermediates, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce piperidine amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoxaline and piperidine rings could play a role in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide: Lacks the propoxy group, which may affect its solubility and binding properties.
N-(3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide: Contains a methoxy group instead of a propoxy group, potentially altering its reactivity and biological activity.
Uniqueness
N-(3,5-dimethylphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide is unique due to the presence of the propoxy group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This structural feature may make it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C25H30N4O2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C25H30N4O2/c1-4-12-31-25-23(27-21-9-5-6-10-22(21)28-25)29-11-7-8-19(16-29)24(30)26-20-14-17(2)13-18(3)15-20/h5-6,9-10,13-15,19H,4,7-8,11-12,16H2,1-3H3,(H,26,30) |
InChI Key |
IEGURYTYFGOIGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.